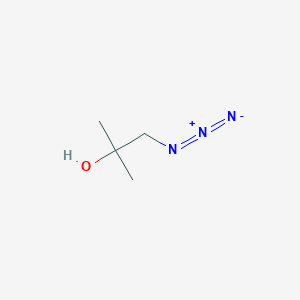

1-叠氮-2-甲基丙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. Unfortunately, the specific molecular structure of “1-Azido-2-methylpropan-2-ol” is not provided in the sources I found .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and molecular weight. Unfortunately, the specific physical and chemical properties of “1-Azido-2-methylpropan-2-ol” are not provided in the sources I found .

科学研究应用

A. Synthesis of Basic Five- and Six-Membered Heterocycles: 1-azido-2-methylpropan-2-ol can participate in cyclization reactions to form five- and six-membered heterocyclic systems. These compounds find applications in drug discovery, materials science, and bioorganic chemistry.

B. Fused Heterocyclic Analog Synthesis: By combining organic azides with appropriate reactants, researchers can access fused heterocyclic analogs. These compounds often exhibit unique properties and are relevant in medicinal chemistry and materials design.

Synthetic Methods and Tools

Let’s explore the methods used to synthesize heterocycles from 1-azido-2-methylpropan-2-ol:

A. One-Pot Domino Reactions: Researchers have developed efficient one-pot domino reactions that transform organic azides into diverse heterocycles. These streamlined processes save time and resources.

B. Catalysts for Chemoselectivity: The choice of catalysts significantly influences chemoselectivity. Some catalysts favor C−H bond activation, while others promote C-N bond formation. Understanding these mechanisms aids in designing efficient syntheses.

C. Aza-Michael Addition: 1-azido-2-methylpropan-2-ol can undergo aza-Michael addition reactions, leading to the formation of valuable compounds. These reactions are essential in the construction of complex molecules.

D. [3+2] Cycloaddition: Cycloaddition reactions involving organic azides lead to diverse heterocyclic structures. The [3+2] cycloaddition is particularly powerful for creating novel compounds.

E. Mixed Addition/Cyclization/Oxygen Reactions: Researchers have explored mixed reactions involving addition, cyclization, and oxygen incorporation. These versatile processes yield functionalized heterocycles.

F. C-H Amination via Insertion Reactions: 1-azido-2-methylpropan-2-ol can be used for C-H amination via insertion reactions. These transformations allow direct functionalization of C-H bonds, expanding synthetic possibilities.

For more in-depth information, you can refer to the review article by Nayl et al . Additionally, commercial sources like Sigma-Aldrich offer related products for scientific research . Happy exploring! 🌐🔍

作用机制

Mode of Action

Based on its structural similarity to 2-methylpropan-1-ol , it can be hypothesized that it may undergo similar reactions. For instance, 2-methylpropan-1-ol can be oxidized to yield 2-methylpropanoic acid . The oxidation process involves the formation of a chromate ester intermediate, which is then further oxidized to yield a carboxylic acid .

Biochemical Pathways

For example, alcohols can undergo oxidation to form carbon dioxide and water . They can also be converted to halogenoalkanes through halogenation .

安全和危害

未来方向

属性

IUPAC Name |

1-azido-2-methylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O/c1-4(2,8)3-6-7-5/h8H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWFIHQMUUKNFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN=[N+]=[N-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azido-2-methylpropan-2-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2447446.png)

![5-[(2R,4S)-4-methoxypyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole hydrochloride](/img/structure/B2447448.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide](/img/structure/B2447450.png)

![2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol](/img/structure/B2447455.png)

![N-{5-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-2-(4-ethylphenoxy)acetamide](/img/structure/B2447461.png)

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2447462.png)

![4-(4-chlorophenoxy)-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B2447467.png)

![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2447469.png)